6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole
Overview
Description
6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic moiety . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical and Chemical Properties Analysis
The empirical formula of this compound is C8H7BrN2 and its molecular weight is 211.06 .Scientific Research Applications
Structural Analysis and Probe Design
A study detailed the structural properties of regioisomers of N-methylated benzimidazole compounds, including 6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole, highlighting their potential in the design of amyloid-avid probes. The elucidation of these structures in solution and the solid state provides foundational knowledge for developing diagnostic tools for amyloid-related diseases (Ribeiro Morais et al., 2012).
Catalysis and Synthesis
Research on zirconium complexes supported by N-heterocyclic carbene (NHC) ligands, including derivatives of benzimidazole, has shown promising results in hydroamination reactions. Such studies are crucial for developing new catalytic methods in organic synthesis, potentially leading to more efficient and sustainable chemical processes (Barroso et al., 2014).
Sensor Development for Metal Ions
A benzimidazole-containing compound was designed as a 'turn-on' fluorescent sensor selective for Zn2+ ions, showcasing the potential of benzimidazole derivatives in environmental monitoring and bioimaging. This development is significant for detecting metal ions in biological systems and environmental samples with high sensitivity and specificity (Maji et al., 2017).
Radioisotope Labeling for Imaging
The synthesis of a potential SPECT imaging agent, [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, illustrates the application of benzimidazole derivatives in developing diagnostic agents for neurology. This work underscores the role of such compounds in advancing nuclear medicine and imaging technologies (He et al., 1994).
Ionic Liquids and Electrochemical Applications
Imidazolium-based ionic liquids, closely related to benzimidazole compounds, have been highlighted for their applications in fuel cells. These materials offer a pathway towards developing more efficient and environmentally friendly energy storage and conversion technologies (Souza et al., 2003).
Properties
IUPAC Name |
6-bromo-1-tert-butyl-2-methylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2/c1-8-14-10-6-5-9(13)7-11(10)15(8)12(2,3)4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXZXPZZABCIAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C(C)(C)C)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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